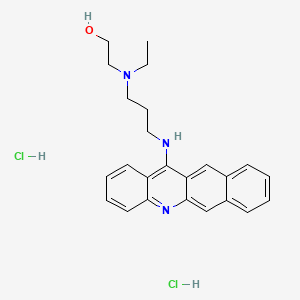![molecular formula C21H34O B14673187 (3R,5R,8R,9S,10S)-17-ethyl-10,17-dimethyl-2,3,4,5,6,7,8,9,11,12,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol CAS No. 49756-87-8](/img/structure/B14673187.png)
(3R,5R,8R,9S,10S)-17-ethyl-10,17-dimethyl-2,3,4,5,6,7,8,9,11,12,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (3R,5R,8R,9S,10S)-17-ethyl-10,17-dimethyl-2,3,4,5,6,7,8,9,11,12,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol is a complex organic molecule with a unique structure. It belongs to the class of cyclopenta[a]phenanthrene derivatives, which are known for their diverse biological activities and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5R,8R,9S,10S)-17-ethyl-10,17-dimethyl-2,3,4,5,6,7,8,9,11,12,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and subsequent functionalization. Common synthetic routes include:
Cyclization Reactions: Formation of the cyclopenta[a]phenanthrene core through cyclization of appropriate precursors.
Functional Group Transformations: Introduction of ethyl and methyl groups at specific positions using reagents like alkyl halides and organometallic compounds.
Hydrogenation: Reduction of double bonds to achieve the desired saturation level.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Key steps include:
Catalytic Hydrogenation: Use of catalysts like palladium or platinum to facilitate hydrogenation reactions.
Purification Techniques: Methods such as recrystallization and chromatography to isolate and purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
(3R,5R,8R,9S,10S)-17-ethyl-10,17-dimethyl-2,3,4,5,6,7,8,9,11,12,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol: undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of functional groups with other groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted cyclopenta[a]phenanthrenes.
Aplicaciones Científicas De Investigación
(3R,5R,8R,9S,10S)-17-ethyl-10,17-dimethyl-2,3,4,5,6,7,8,9,11,12,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol: has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which (3R,5R,8R,9S,10S)-17-ethyl-10,17-dimethyl-2,3,4,5,6,7,8,9,11,12,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol exerts its effects involves interactions with specific molecular targets and pathways. These include:
Molecular Targets: Enzymes, receptors, and other proteins that the compound binds to or modulates.
Pathways Involved: Signaling pathways and metabolic processes that are affected by the compound’s activity.
Comparación Con Compuestos Similares
Similar Compounds
- (3R,5S,8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-[(2R,3E)-5-methyl-3-hexen-2-yl]hexadecahydro-1H-cyclopenta[a]phenanthren-3-ol .
- (3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-10,13-Dimethyl-17-[(2R)-5,6,7-trihydroxy-2-heptanyl]hexadecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol .
Uniqueness
(3R,5R,8R,9S,10S)-17-ethyl-10,17-dimethyl-2,3,4,5,6,7,8,9,11,12,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol: stands out due to its specific structural features, such as the presence of ethyl and methyl groups at unique positions, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
49756-87-8 |
|---|---|
Fórmula molecular |
C21H34O |
Peso molecular |
302.5 g/mol |
Nombre IUPAC |
(3R,5R,8R,9S,10S)-17-ethyl-10,17-dimethyl-2,3,4,5,6,7,8,9,11,12,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C21H34O/c1-4-20(2)11-10-17-16-6-5-14-13-15(22)9-12-21(14,3)19(16)8-7-18(17)20/h14-16,19,22H,4-13H2,1-3H3/t14-,15-,16+,19+,20?,21+/m1/s1 |
Clave InChI |
WEBPYFPEJPMYQR-HBXLVXEQSA-N |
SMILES isomérico |
CCC1(CCC2=C1CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C |
SMILES canónico |
CCC1(CCC2=C1CCC3C2CCC4C3(CCC(C4)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



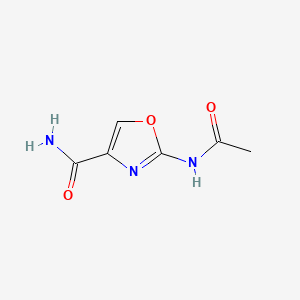
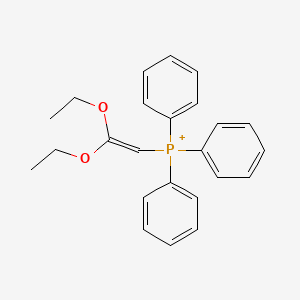
![5-Methyldibenzo[b,d]furan-5-ium tetrafluoroborate](/img/structure/B14673126.png)
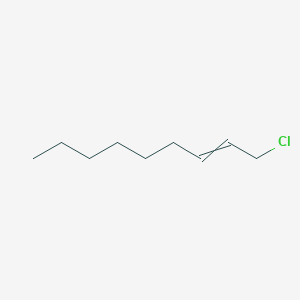
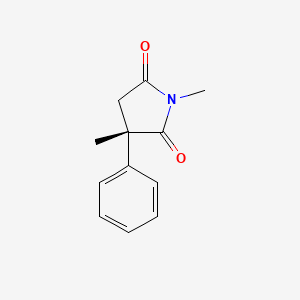
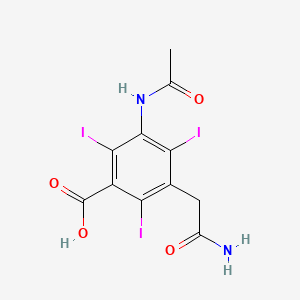
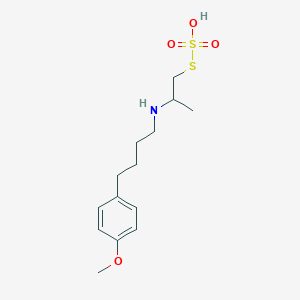
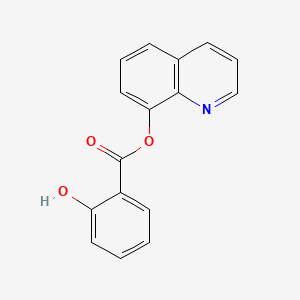

![7-Phenyl-5h-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B14673156.png)
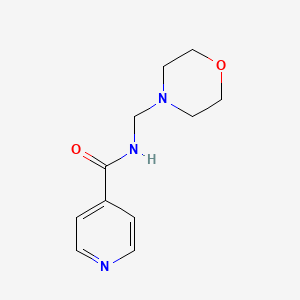
![ethyl N-[4-amino-6-(benzhydrylamino)-5-nitro-2-pyridyl]carbamate](/img/structure/B14673176.png)
